molecular formula C25H20FN3O3S B2713100 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901265-35-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2713100
CAS No.: 901265-35-8
M. Wt: 461.51
InChI Key: SMUVAISDNUFHLR-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a multifunctional acetamide derivative characterized by three distinct structural motifs:

Imidazole-thioether core: The 1H-imidazole ring substituted with a 4-fluorophenyl group at position 2 and a phenyl group at position 5, linked via a sulfanyl group to the acetamide backbone. This moiety is critical for hydrogen bonding and metal coordination.

Acetamide linker: Bridges the benzodioxin and imidazole groups, enabling structural flexibility and modulating solubility.

Structural analogs in (e.g., N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) share the acetamide backbone but differ in substituent chemistry, highlighting its role as a scaffold for drug discovery .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S/c26-18-8-6-17(7-9-18)24-28-23(16-4-2-1-3-5-16)25(29-24)33-15-22(30)27-19-10-11-20-21(14-19)32-13-12-31-20/h1-11,14H,12-13,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUVAISDNUFHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=C(NC(=N3)C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and 4-fluorophenyl derivatives.
  • Reagents : Key reagents include 4-methylbenzenesulfonyl chloride and lithium hydride.
  • Reaction Conditions : The reactions are typically carried out in DMF at controlled temperatures to yield the desired sulfonamide derivatives.

Anticancer Properties

Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibit significant anticancer activity. For instance:

  • In Vitro Studies : The compound has been tested against various cancer cell lines (e.g., A549, HeLa) showing promising antiproliferative effects. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is critical for evaluating drug potency.
CompoundCell LineIC50 (µM)Reference
N-(2,3-dihydro...)A54918.53
N-(2,3-dihydro...)HeLa4.07

These results suggest that the compound may selectively target tumor cells while sparing normal cells.

The mechanism through which N-(2,3-dihydro...) exerts its effects involves:

  • Induction of Apoptosis : Studies have demonstrated that treatment with the compound leads to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in cancer cells.
"The expression of caspase-3 increased significantly after treatment with the compound, indicating activation of apoptotic pathways" .

Therapeutic Implications

The biological activity of N-(2,3-dihydro...) suggests potential therapeutic applications in treating cancers and possibly other diseases related to aberrant cell proliferation.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antitumor Activity : A derivative exhibited a selectivity index indicating a higher tolerance in normal cells compared to tumor cells, making it a candidate for further development as an antitumor agent .
  • Combination Therapies : Research indicates that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and inferred functional properties of the target compound with four analogs from :

Compound Core Structure Key Substituents Hydrogen Bonding Groups Inferred LogP
Target Compound Acetamide + benzodioxin + imidazole 4-fluorophenyl, phenyl, sulfanyl NH (acetamide), S (thioether), F (electron-withdrawing) ~3.5–4.0
e : N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Branched peptide mimic + acetamide 2,6-dimethylphenoxy, amino, hydroxy NH₂ (amino), OH (hydroxy), ether oxygen ~2.8–3.2
f : 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide Peptide backbone + formamide Formamido, dimethylphenoxy, hydroxy NH (formamide), OH, ether oxygen ~3.0–3.5
g : N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Dipeptide-like + acetamide Acetamido, dimethylphenoxy, hydroxy NH (acetamido), OH, ether oxygen ~2.5–3.0
h : N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide Oxazinanone + benzyl + acetamide Benzyl, oxazinanone, dimethylphenoxy NH (oxazinanone), carbonyl oxygen ~4.0–4.5

Key Findings:

Hydrogen Bonding Capacity: The target compound’s imidazole-thioether group provides weaker hydrogen bond donors compared to analogs e, f, and g, which feature hydroxyl and amino groups. However, the fluorine atom may enhance electrostatic interactions with target proteins .

Lipophilicity: The 4-fluorophenyl and benzodioxin groups increase the target’s LogP (~3.5–4.0) relative to e and g, favoring membrane permeability but risking metabolic instability. Compound h has the highest LogP (~4.0–4.5) due to the benzyl and oxazinanone groups, suggesting poor aqueous solubility .

Structural Rigidity :

  • The benzodioxin ring in the target compound imposes rigidity, contrasting with the flexible peptide-like backbones of e , f , and g . This may reduce entropic penalties during binding but limit conformational adaptability .

Pharmacophore Diversity: The imidazole-thioether motif in the target compound is unique among the analogs, which predominantly rely on phenoxy and peptide-like groups. proteases) .

Research Implications and Limitations

  • Structural Analysis : SHELX programs () are critical for resolving the target compound’s crystal structure, particularly its sulfanyl-acetamide conformation and benzodioxin ring planarity .
  • Hydrogen Bond Patterns : ’s graph-set analysis could elucidate how the target’s thioether and fluorophenyl groups compete with or complement hydrogen bonding in supramolecular assembly .
  • Data Gaps : Direct pharmacological data (e.g., IC₅₀, binding assays) for the target compound is absent in the evidence. Comparisons rely on structural extrapolation from analogs.

Q & A

Q. What strategies validate target specificity to avoid off-target effects in cellular models?

  • Use competitive binding assays with fluorescent probes (e.g., dansylamide for acetylcholinesterase).
  • Perform kinome-wide profiling (Eurofins KinaseProfiler) to assess selectivity across 100+ kinases.
  • Combine CRISPR/Cas9 knockout of the putative target with rescue experiments to confirm phenotype reversal .

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